molecular formula C11H9ClFN3 B8469258 2-(3-Fluorobenzylamino)-6-chloropyrazine

2-(3-Fluorobenzylamino)-6-chloropyrazine

Cat. No.: B8469258
M. Wt: 237.66 g/mol
InChI Key: NZLVVWLQPPBOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorobenzylamino)-6-chloropyrazine is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzylamino)-6-chloropyrazine typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to yield the corresponding acyl chloride. This intermediate is then treated with 3-fluorobenzylamine to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorobenzylamino)-6-chloropyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazine derivatives.

Scientific Research Applications

2-(3-Fluorobenzylamino)-6-chloropyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzylamino)-6-chloropyrazine involves its interaction with specific molecular targets in biological systems. The compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt the synthesis of vital cellular components .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line antitubercular drug with a similar pyrazine core structure.

    N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with antitubercular activity.

    N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.

Uniqueness

2-(3-Fluorobenzylamino)-6-chloropyrazine is unique due to the presence of both chlorine and fluorine substituents, which can enhance its biological activity and chemical stability. These substituents may also influence the compound’s pharmacokinetic properties, making it a promising candidate for further drug development.

Properties

Molecular Formula

C11H9ClFN3

Molecular Weight

237.66 g/mol

IUPAC Name

6-chloro-N-[(3-fluorophenyl)methyl]pyrazin-2-amine

InChI

InChI=1S/C11H9ClFN3/c12-10-6-14-7-11(16-10)15-5-8-2-1-3-9(13)4-8/h1-4,6-7H,5H2,(H,15,16)

InChI Key

NZLVVWLQPPBOBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=CN=CC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2,6-dichloropyrazine (175 mg, 1.175 mmol) was added DMSO (1.5 ml), TEA (0.196 ml, 1.410 mmol) and (3-fluorophenyl)methanamine (368 mg, 2.94 mmol) l. The reaction mixture then was stirred at 90° C. until completion as indicated by LCMS, about 1 hour. To the reaction mixture was added 3 ml of DMSO, filtered and the residue was purified by prep LC. After lyphilization, 160 mg of the title compound was obtained as a TFA. LCMS (m/z): 238.1 (MH+), retention time=0.96 min.
Quantity
175 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.196 mL
Type
reactant
Reaction Step One
Quantity
368 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.